Furan-2-ylmethyl 2,2-dichloroacetate

Description

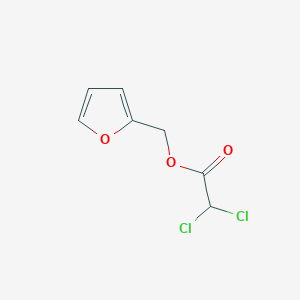

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2O3 |

|---|---|

Molecular Weight |

209.02 g/mol |

IUPAC Name |

furan-2-ylmethyl 2,2-dichloroacetate |

InChI |

InChI=1S/C7H6Cl2O3/c8-6(9)7(10)12-4-5-2-1-3-11-5/h1-3,6H,4H2 |

InChI Key |

VTNWTBBDOBPRLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)COC(=O)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Furan 2 Ylmethyl 2,2 Dichloroacetate

Direct Esterification Approaches

The most straightforward method for synthesizing Furan-2-ylmethyl 2,2-dichloroacetate is through the direct esterification of furfuryl alcohol with a derivative of 2,2-dichloroacetic acid.

The core of this approach involves the reaction between furfuryl alcohol and a suitable 2,2-dichloroacetic acid derivative, such as 2,2-dichloroacetyl chloride. This acid chloride is a common reagent for esterification due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of furfuryl alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Another viable derivative is 2,2-dichloroacetic anhydride (B1165640). While generally less reactive than the acid chloride, the anhydride offers the advantage of producing 2,2-dichloroacetic acid as a byproduct, which can be easier to handle and remove from the reaction mixture than hydrogen chloride. A patent describes the esterification of furfuryl alcohol and its derivatives using aliphatic acid anhydrides with aliphatic tertiary amines as catalysts. google.com

To facilitate the esterification and improve reaction rates and yields, various catalyst systems can be employed. For reactions involving less reactive derivatives like 2,2-dichloroacetic acid itself, an acid catalyst is typically required. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by furfuryl alcohol.

In the case of more reactive derivatives like 2,2-dichloroacetyl chloride, a base is often added to neutralize the hydrogen chloride byproduct, which can otherwise lead to side reactions, particularly the acid-catalyzed polymerization of furfuryl alcohol. google.com Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired ester. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants. For instance, a patented method for producing esters of furfuryl alcohol involves reacting it with a lower alkanoic acid anhydride in the absence of a solvent, using a specific molar ratio of alcohol to anhydride (1:1 to 1:1.2) and a catalytic amount of an aliphatic tertiary amine (0.05-0.5 mole). google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Byproduct |

| Furfuryl Alcohol | 2,2-Dichloroacetyl chloride | Tertiary Amine (e.g., Triethylamine) | Triethylammonium (B8662869) chloride |

| Furfuryl Alcohol | 2,2-Dichloroacetic anhydride | None or Tertiary Amine | 2,2-Dichloroacetic acid |

| Furfuryl Alcohol | 2,2-Dichloroacetic acid | Acid Catalyst (e.g., H₂SO₄) | Water |

Advanced Synthetic Strategies for the Furan-2-ylmethyl Moiety

The furan-2-ylmethyl component, or furfuryl group, is typically derived from furfuryl alcohol, which itself can be synthesized through various pathways.

Substituted furfuryl alcohols are versatile starting materials in organic synthesis. nih.gov Their synthesis often begins with furfural (B47365), a readily available platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. scirp.orgresearchgate.net The reduction of furfural to furfuryl alcohol is a key transformation.

The hydrogenation of furfural to furfuryl alcohol is a well-established industrial process. mdpi.com A variety of catalysts have been developed for this conversion, including both noble and non-noble metal-based systems.

Catalytic Hydrogenation: Traditional methods often employ copper-chromium oxide catalysts, though environmental concerns have driven research into alternatives. mdpi.com Non-noble metal catalysts, such as Co/SiO₂, have shown high activity and selectivity for the hydrogenation of furfural to furfuryl alcohol. mdpi.com For example, a Co/SiO₂ catalyst achieved 100% conversion of furfural with 100% selectivity to furfuryl alcohol at 150°C under 20 bar of hydrogen. mdpi.com Platinum and palladium nanoparticles have also been utilized, demonstrating high selectivity under optimized conditions. iu.edu

Bio-electrocatalysis: More recently, bio-electrocatalytic systems have been explored as a greener alternative. These systems use an alcohol dehydrogenase (ADH) enzyme and an electrochemically regenerated cofactor (NADH) to reduce furfural to furfuryl alcohol under mild, neutral conditions. mdpi.com

One-Pot Synthesis from Xylose: Significant research has focused on the direct conversion of xylose, a pentose sugar, to furfuryl alcohol in a one-pot reaction. This process involves the dehydration of xylose to furfural, followed by its in-situ hydrogenation. Bifunctional catalysts possessing both acidic sites (for dehydration) and metal sites (for hydrogenation) are crucial for this cascade reaction. mdpi.com

The versatility of furfural extends beyond simple reduction. It serves as a precursor to a wide range of furan-based chemicals and solvents. researchgate.net

| Precursor | Product | Reagents/Catalyst |

| Furfural | Furfuryl Alcohol | H₂, Co/SiO₂ |

| Furfural | Furfuryl Alcohol | NADH, Alcohol Dehydrogenase (ADH) |

| Xylose | Furfuryl Alcohol | Bifunctional acid/metal catalyst |

Synthesis of the 2,2-Dichloroacetate Component

The 2,2-dichloroacetate portion of the target molecule is derived from 2,2-dichloroacetic acid or its activated forms. 2,2-Dichloroacetic acid is an organic compound with the formula CHCl₂CO₂H. wikipedia.org

Several methods exist for the preparation of 2,2-dichloroacetic acid:

From Chloral (B1216628) Hydrate (B1144303): A common laboratory and industrial synthesis involves the reaction of chloral hydrate with calcium carbonate and a catalytic amount of sodium cyanide in water. The resulting calcium dichloroacetate (B87207) is then acidified with hydrochloric acid to yield dichloroacetic acid. orgsyn.org

Chlorination of Acetic Acid: Dichloroacetic acid can also be prepared by the chlorination of acetic acid or chloroacetic acid. orgsyn.org

Reduction of Trichloroacetic Acid: The reduction of trichloroacetic acid (TCA) is another synthetic route to DCA. wikipedia.org

Hydrolysis of Pentachloroethane (B166500): Hydrolysis of pentachloroethane can also produce dichloroacetic acid. orgsyn.org

For the purpose of esterification, 2,2-dichloroacetic acid is often converted to more reactive derivatives like 2,2-dichloroacetyl chloride. This can be achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Chemical Routes to 2,2-Dichloroacetic Acid and its Reactive Derivatives

2,2-Dichloroacetic acid (DCA) is a crucial precursor for the synthesis of this compound. Several established methods exist for its industrial and laboratory-scale production.

One of the most common methods for preparing DCA is through the chlorination of acetic acid or monochloroacetic acid. orgsyn.orggeeksforgeeks.org Another significant route involves the reduction of trichloroacetic acid. geeksforgeeks.orgwikipedia.org Additionally, DCA can be synthesized from chloral hydrate through a reaction with calcium carbonate and a small amount of sodium cyanide, followed by acidification. orgsyn.orgwikipedia.org A highly cost-effective production method is the hydrolysis of its corresponding acyl chloride, dichloroacetyl chloride. geeksforgeeks.org

The primary reactive derivative of DCA used in esterification is 2,2-dichloroacetyl chloride (CHCl₂COCl) . Unlike many acyl chlorides, it is not typically prepared from the parent carboxylic acid. wikipedia.org Industrial synthesis routes include:

Oxidation of 1,1,2-trichloroethane. wikipedia.org

Hydrolysis of pentachloroethane. wikipedia.org

Oxidation of trichloroethylene (B50587), which can be facilitated by irradiation with short-wave light. google.com

Reaction of trichloroethylene with oxygen in the presence of a catalyst like azobisisobutyronitrile. chemicalbook.com

A comparison of common synthetic routes to 2,2-dichloroacetic acid and its acyl chloride is presented below.

| Product | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| 2,2-Dichloroacetic Acid | Trichloroacetic Acid | Reduction (e.g., with H₂ over Pd catalyst) | geeksforgeeks.orgnih.gov |

| 2,2-Dichloroacetic Acid | Chloral Hydrate | Calcium carbonate, Sodium cyanide, HCl | orgsyn.orgwikipedia.org |

| 2,2-Dichloroacetic Acid | Acetic or Chloroacetic Acid | Chlorine (Cl₂) | orgsyn.orggeeksforgeeks.org |

| 2,2-Dichloroacetyl Chloride | 1,1,2-Trichloroethane | Oxygen (O₂) | wikipedia.org |

| 2,2-Dichloroacetyl Chloride | Pentachloroethane | Water (H₂O) | wikipedia.org |

| 2,2-Dichloroacetyl Chloride | Trichloroethylene | Oxygen (O₂), Initiator (e.g., AIBN) or Light | google.comchemicalbook.com |

Exploration of Alternative Halogenation Strategies

Traditional halogenation methods often require harsh conditions or stoichiometric reagents. Modern research focuses on developing more efficient and environmentally benign alternatives, which could be applied to the synthesis of the 2,2-dichloroacetic acid precursor.

For the α-halogenation of carboxylic acids, a classic method is the Hell–Volhard–Zelinski (HVZ) reaction, which uses bromine and a catalytic amount of phosphorus (P) or phosphorus tribromide (PBr₃). chemistrysteps.com This method first converts the carboxylic acid to an acid bromide, which more readily enolizes and can then be halogenated at the α-position. chemistrysteps.com A similar strategy can be employed for chlorination using N-chlorosuccinimide (NCS) and thionyl chloride to generate the acid chloride in situ. chemistrysteps.com

More recent and "greener" approaches include:

Photoredox Catalysis : Visible-light-driven reactions have emerged as a powerful tool for halogenation. researchgate.net These methods offer energy efficiency and can often be performed under mild conditions using catalytic amounts of reagents, which aligns with green chemistry principles. researchgate.net

Decarboxylative Halogenation : This strategy involves the conversion of carboxylic acids to the corresponding organic halides by cleaving the carbon-carbon bond of the carboxyl group. acs.orgnih.gov This can be particularly useful for creating aryl halides from aromatic carboxylic acids, sometimes providing regioisomers that are difficult to obtain through direct halogenation. acs.orgnih.gov

Catalytic Oxidative Chlorination : This sustainable alternative involves the in-situ generation of an active electrophilic chlorine species from chloride ions through an oxidation step, reducing the need for hazardous chlorinating agents. researchgate.net

| Strategy | Description | Advantages | Reference(s) |

| Hell–Volhard–Zelinski (HVZ) | α-halogenation of carboxylic acids via in-situ formation of an acid halide. | Well-established for bromination. | chemistrysteps.com |

| In-situ Acid Chloride Formation | Use of reagents like thionyl chloride with NCS for α-chlorination. | Avoids isolation of the intermediate acid chloride. | chemistrysteps.com |

| Photoredox Catalysis | Uses visible light and a photocatalyst to drive the halogenation reaction. | Mild conditions, energy-efficient, catalytic. | researchgate.net |

| Decarboxylative Halogenation | Replaces a carboxyl group with a halogen, releasing CO₂. | Offers alternative regioselectivity for some substrates. | acs.orgnih.gov |

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. epa.gov These principles are highly relevant to the synthesis of this compound, particularly concerning atom economy and the choice of reagents and solvents.

Atom Economy is a measure of the efficiency of a reaction, calculated as the ratio of the mass of the desired product to the total mass of all reactants, expressed as a percentage. libretexts.orgprimescholars.com Addition reactions have a theoretical atom economy of 100%, while substitution and elimination reactions are inherently less efficient as they generate by-products. revise.im

In the synthesis of this compound:

Esterification via Acyl Chloride : The reaction of furan-2-ylmethanol with 2,2-dichloroacetyl chloride produces HCl as a byproduct. While the yield might be high, the atom economy is less than 100% due to the formation of this byproduct, which must be neutralized by a base (e.g., triethylamine), generating a salt waste (e.g., triethylammonium chloride).

Green Chemistry Considerations :

Catalysis over Stoichiometric Reagents : Using catalytic amounts of acid (as in Fischer esterification) or a recyclable catalyst for transesterification is preferable to using stoichiometric amounts of a base in the acyl chloride method. epa.gov

Safer Solvents and Auxiliaries : Traditional esterification and acylation reactions often use chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents like DMF. semanticscholar.org Green chemistry encourages the use of safer, more sustainable solvents. For instance, dimethyl carbonate (DMC) has been identified as a greener alternative for some esterification reactions. semanticscholar.org Ionic liquids are also being explored as recyclable catalysts and solvents for esterification processes. researchgate.net

Renewable Feedstocks : The furan-2-ylmethanol precursor is derived from furfural, a platform chemical that can be produced from lignocellulosic biomass, a renewable resource. nih.govrsc.org This makes the furan (B31954) portion of the target molecule align well with green chemistry principles. epa.gov

Energy Efficiency : Synthetic methods that can be conducted at ambient or moderate temperatures are preferred to minimize energy consumption. epa.gov The transesterification route, which can proceed at 40-60°C, is advantageous in this regard compared to reactions requiring high-temperature distillation. google.com

Comprehensive Spectroscopic Elucidation of Furan 2 Ylmethyl 2,2 Dichloroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Analysis

The ¹H NMR spectrum of Furan-2-ylmethyl 2,2-dichloroacetate is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, and the dichloroacetyl group. The chemical shifts are influenced by the electronic effects of the furan ring's oxygen atom and the electron-withdrawing dichloroacetate (B87207) group.

The furan ring protons typically appear in the aromatic region of the spectrum. The proton at position 5 (H-5) is expected to be the most deshielded due to its proximity to the oxygen atom, resonating at approximately 7.4 ppm. The proton at position 3 (H-3) would likely appear around 6.4 ppm, and the proton at position 4 (H-4) would be found at a similar chemical shift, also around 6.4 ppm.

The methylene protons (-CH₂-) connecting the furan ring to the ester oxygen are expected to resonate in the range of 5.2-5.4 ppm. This downfield shift is attributed to the deshielding effects of both the adjacent furan ring and the electronegative ester oxygen.

The single proton of the dichloroacetyl group (-CHCl₂) is anticipated to appear as a singlet at a chemical shift of approximately 6.0-6.5 ppm. chemicalbook.comchemicalbook.com The significant downfield shift is due to the strong electron-withdrawing effect of the two chlorine atoms and the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (furan) | ~7.4 | Doublet of doublets | J₅,₄ ≈ 1.8 Hz, J₅,₃ ≈ 0.8 Hz |

| H-3 (furan) | ~6.4 | Doublet of doublets | J₃,₄ ≈ 3.2 Hz, J₃,₅ ≈ 0.8 Hz |

| H-4 (furan) | ~6.4 | Doublet of doublets | J₄,₃ ≈ 3.2 Hz, J₄,₅ ≈ 1.8 Hz |

| -CH₂- | ~5.3 | Singlet | - |

| -CHCl₂ | ~6.2 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on the analysis of related furan and dichloroacetate compounds. chemicalbook.comchemicalbook.com

The carbon atoms of the furan ring are expected to resonate in the aromatic region. The carbon atom at position 2 (C-2), being attached to the oxygen and the methylene group, is predicted to be the most downfield of the furan carbons, at approximately 150 ppm. The C-5 carbon is expected around 144 ppm, while the C-3 and C-4 carbons would appear at approximately 111 ppm and 112 ppm, respectively.

The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of 60-65 ppm. The carbonyl carbon (C=O) of the ester group is expected to be significantly deshielded, appearing around 165-170 ppm. The carbon of the dichloroacetyl group (-CHCl₂) is predicted to resonate at approximately 65-70 ppm, influenced by the two attached chlorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (furan) | ~150 |

| C-5 (furan) | ~144 |

| C-3 (furan) | ~111 |

| C-4 (furan) | ~112 |

| -CH₂- | ~62 |

| C=O | ~167 |

| -CHCl₂ | ~68 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between the furan protons H-3, H-4, and H-5, confirming their connectivity within the ring. The absence of cross-peaks for the methylene (-CH₂-) and dichloroacetyl (-CHCl₂) protons would confirm them as singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For instance, the signal for the -CH₂- protons at ~5.3 ppm would correlate with the carbon signal at ~62 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. In the case of this compound, the furan CH carbons and the -CHCl₂ carbon would give positive signals, while the -CH₂- carbon would produce a negative signal. Quaternary carbons, such as the C-2 of the furan ring and the carbonyl carbon, would be absent in DEPT spectra.

Deuterium NMR (²H NMR) Studies for Isotope Labeling Investigations

Deuterium (²H) NMR spectroscopy can be utilized in isotope labeling studies to trace the fate of specific atoms in a molecule or to probe reaction mechanisms. For this compound, selective deuteration could be achieved at various positions. For example, deuteration of the furan ring could be accomplished using methods analogous to those for furan-2-carbaldehyde. researchgate.net The ²H NMR spectrum would then show signals corresponding to the chemical shifts of the deuterated positions, providing insights into the structural integrity and potential transformations of the molecule.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups. researchgate.netnist.govresearchgate.net

A strong absorption band is anticipated in the region of 1750-1770 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. The presence of electron-withdrawing chlorine atoms on the α-carbon typically shifts the carbonyl stretching frequency to a higher wavenumber.

The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ (asymmetric stretch) and 1050-1150 cm⁻¹ (symmetric stretch). The C-Cl stretching vibrations of the dichloroacetyl group would likely appear as strong to medium bands in the range of 700-800 cm⁻¹.

The furan ring itself will exhibit several characteristic bands. The C-H stretching vibrations of the furan ring protons are expected just above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring typically appear in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1100 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch | Furan ring | >3100 | Medium |

| C=O stretch | Ester | 1750-1770 | Strong |

| C=C stretch | Furan ring | 1500-1600 | Medium |

| C-O stretch (asym) | Ester | 1250-1300 | Strong |

| C-O stretch (sym) | Ester | 1050-1150 | Strong |

| C-O-C stretch | Furan ring | 1000-1100 | Medium |

| C-Cl stretch | Dichloroacetyl | 700-800 | Strong-Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy data. The analysis of the Raman spectrum allows for the identification of characteristic vibrations associated with the furan ring, the ester group, and the dichloroacetate moiety.

The furan ring exhibits several characteristic Raman bands. Vibrations of the furan ring are expected in distinct regions of the spectrum. The symmetric and asymmetric C-H stretching vibrations of the ring typically appear at high wavenumbers, generally above 3100 cm⁻¹. globalresearchonline.net The C=C double bond stretching vibrations within the furan ring are expected to produce strong Raman signals in the 1400-1600 cm⁻¹ region. globalresearchonline.net The ring C-C symmetric and asymmetric stretching vibrations are typically observed between 1033 cm⁻¹ and 1414 cm⁻¹. globalresearchonline.net

The dichloroacetate portion of the molecule also contributes distinct vibrational modes. The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the range of 1735-1750 cm⁻¹. The C-Cl stretching vibrations from the dichloro- group are expected at lower frequencies, generally in the 600-800 cm⁻¹ region.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed Raman bands to specific molecular vibrations. globalresearchonline.netresearchgate.net These computational methods can predict vibrational frequencies and intensities, aiding in the detailed interpretation of the experimental spectrum. researchgate.net For furan and its derivatives, all fundamental vibrations are typically active in both Raman and infrared spectra, with the exception of certain symmetry-forbidden modes in highly symmetric parent molecules. globalresearchonline.net

Table 1: Predicted Characteristic Raman Shifts for this compound This table is generated based on typical vibrational frequencies for the specified functional groups as found in the literature.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching | Furan Ring | > 3100 |

| C=O Stretching | Ester Carbonyl | 1735 - 1750 |

| C=C Stretching | Furan Ring | 1400 - 1600 |

| C-C Stretching | Furan Ring | 1033 - 1414 |

| C-Cl Stretching | Dichloroalkyl | 600 - 800 |

Mass Spectrometric Characterization and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, enabling the determination of its molecular weight and providing detailed information about its fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for assessing the purity and confirming the molecular weight of volatile compounds like this compound. imreblank.ch In a typical GC-MS analysis, the compound is separated from any impurities on a capillary column, such as a non-polar HP-5MS column. nih.govresearchgate.net The retention time, at which the compound elutes from the column, is a characteristic property under specific chromatographic conditions and serves as an indicator of its identity and purity. researchgate.net

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which corresponds to the molecular weight of the compound. For this compound (C₇H₆Cl₂O₃), the nominal molecular weight is 208 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, which is a definitive signature for a dichloro-substituted compound.

The FDA has established methods for furan determination using GC/MS with headspace sampling, quantifying furan by using isotopically labeled internal standards like furan-d4. thermofisher.com Similar methodologies can be adapted for the quantitative analysis of this compound.

Table 2: GC-MS Parameters for Analysis of Furan Derivatives This table outlines typical parameters for the GC-MS analysis of furan-related compounds.

| Parameter | Value/Type | Source |

| GC Column | HP-5MS (or equivalent) | nih.govresearchgate.net |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split/Splitless | nih.gov |

| Ionization Mode | Electron Ionization (EI) | imreblank.ch |

| MS Detector | Quadrupole or Ion Trap | nih.gov |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. imreblank.ch When this compound is subjected to EI (typically at 70 eV), it undergoes fragmentation, yielding a series of diagnostic ions.

The fragmentation of furan itself has been studied, with the parent cation (C₄H₄O⁺, m/z 68) and the C₃H₃⁺ fragment (m/z 39) being the most abundant ions. researchgate.net For this compound, the most likely fragmentation pathways involve cleavage at the ester linkage and within the side chains.

A primary fragmentation pathway is the alpha-cleavage adjacent to the furan ring's oxygen, leading to the formation of the highly stable furfuryl cation (C₅H₅O⁺) at m/z 81. This is often the base peak in the mass spectra of furfuryl derivatives. Another significant fragmentation involves the cleavage of the ester bond to produce the dichloroacetyl cation [Cl₂CHCO]⁺. Further fragmentation can include the loss of one or both chlorine atoms and the loss of carbon monoxide (CO) from the molecular ion or fragment ions. imreblank.ch

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

| 208/210/212 | [M]⁺ (Molecular Ion) | [C₇H₆Cl₂O₃]⁺ |

| 173/175 | [M - Cl]⁺ | [C₇H₆ClO₃]⁺ |

| 127/129 | [M - C₅H₅O]⁺ | [C₂HCl₂O₂]⁺ |

| 111/113 | [Cl₂CHCO]⁺ | [C₂HCl₂O]⁺ |

| 81 | Furfuryl cation | [C₅H₅O]⁺ |

| 39 | Cyclopropenyl cation | [C₃H₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. nih.gov Unlike nominal mass measurements from standard MS, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can measure mass with very high accuracy, typically to within 5 parts per million (ppm). ethz.ch

This high mass accuracy allows for the determination of a unique elemental formula from the measured mass. For this compound, the calculated monoisotopic exact mass of the molecular ion [C₇H₆Cl₂O₃]⁺ is 207.9697 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides definitive evidence for the compound's chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. HRMS is also invaluable for determining the elemental composition of fragment ions observed in the MS/MS spectrum, further solidifying structural assignments. ethz.ch

Table 4: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆Cl₂O₃ |

| Nominal Mass | 208 |

| Monoisotopic Exact Mass | 207.9697 Da |

| Required Mass Accuracy | < 5 ppm |

Electronic Absorption Spectroscopy (UV-Vis) Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the furan ring. Furan itself exhibits strong absorption in the UV region due to π→π* transitions of the conjugated diene system. globalresearchonline.netresearchgate.net The absorption maximum (λmax) for furan is typically observed around 200-220 nm. researchgate.net

Substitution on the furan ring can cause a bathochromic (red) shift of the absorption maximum. The presence of the -CH₂-O-C(O)-CHCl₂ group at the 2-position extends the conjugation, which is expected to shift the λmax to a longer wavelength compared to unsubstituted furan. chemicalpapers.com For example, substituting a phenyl group at the 5-position of 2-furonitrile (B73164) results in a significant bathochromic shift of about 52 nm. chemicalpapers.com Studies on similar furan derivatives have shown intense electronic transitions in the 250-330 nm range. researchgate.netresearchgate.net Therefore, a strong absorption band for this compound is anticipated in this region, corresponding to the π→π* transition of the entire conjugated system. Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. globalresearchonline.netresearchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Furan Ring | π→π* | 220 - 280 |

X-ray Crystallography of Related Structures for Solid-State Conformation Analysis

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related furan derivatives provides valuable insight into its likely solid-state conformation. X-ray crystallography studies on various furan-containing molecules reveal key structural features.

The furan ring itself is consistently found to be planar or nearly planar. nih.gov In the crystal structure of (E)-furan-2-carbaldehyde O-benzoyloxime, the furan and benzoate (B1203000) rings are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity facilitates π-stacking interactions in the crystal lattice. Molecules are often linked by intermolecular forces such as C—H⋯O or C—H⋯N hydrogen bonds, forming chains or more complex networks. nih.govnih.gov

For this compound, it is expected that the furan ring would be planar. The conformation of the ester group relative to the furan ring is critical. There is typically free rotation around the C-C and C-O single bonds connecting the ring to the ester group, but certain conformations are stabilized in the solid state to maximize packing efficiency and intermolecular interactions. The orientation of the dichloroacetate group will be influenced by steric and electronic factors, adopting a conformation that minimizes repulsion between the bulky chlorine atoms and the rest of the molecule.

Table 6: Typical Structural Parameters from X-ray Crystallography of Furan Derivatives Data derived from published structures of related furan compounds.

| Structural Parameter | Typical Value/Observation | Source |

| Furan Ring Geometry | Planar | nih.gov |

| C-C Bond Length (in ring) | ~1.36 - 1.44 Å | nih.gov |

| C-O Bond Length (in ring) | ~1.36 Å | |

| Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π stacking | nih.gov |

| Conformation | Ester group orientation varies, influenced by crystal packing | nih.gov |

Chemical Reactivity and Transformation Chemistry of Furan 2 Ylmethyl 2,2 Dichloroacetate

Reactions Involving the Furan (B31954) Heterocyclic Ring System

The reactivity of the furan nucleus in Furan-2-ylmethyl 2,2-dichloroacetate is modulated by the electron-withdrawing nature of the ester substituent. This deactivating effect influences the conditions required for and the outcomes of various reactions involving the heterocyclic ring.

Electrophilic Aromatic Substitution Reactions at the Furan Nucleus

Furan rings typically undergo electrophilic aromatic substitution with exceptional ease, often more readily than benzene. nih.gov This is due to the ability of the oxygen atom to stabilize the intermediate carbocation (the sigma complex) through resonance. acs.org Substitution preferentially occurs at the C2 (or C5) position, as the positive charge in the intermediate can be delocalized onto the oxygen atom, leading to a more stable resonance structure compared to substitution at the C3 or C4 positions. researchgate.netyoutube.com

However, the presence of an electron-withdrawing group, such as the 2,2-dichloroacetate group attached to the 2-methyl position of the furan ring in this compound, deactivates the ring towards electrophilic attack. nih.gov This deactivation means that more forcing conditions are generally required for electrophilic substitution to occur compared to unsubstituted furan. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov For instance, the nitration of furan itself can be achieved with mild reagents, while deactivated furans may require stronger nitrating agents.

Diels-Alder Cycloaddition Reactions and Their Synthetic Utility

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, a powerful tool for the construction of six-membered rings. epa.gov However, the aromatic character of furan makes it a relatively unreactive diene, and the Diels-Alder reaction is often reversible. epa.govresearchgate.net The reactivity of the furan diene is highly dependent on the substituents present on the ring. Electron-donating groups enhance the reactivity, while electron-withdrawing groups, such as the ester group in this compound, decrease the reactivity of the furan ring in Diels-Alder reactions. researchgate.net

Despite this reduced reactivity, furans with electron-withdrawing substituents can still undergo Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. tudelft.nlresearchgate.net The use of aqueous media can promote these reactions, even for electron-poor furans, by driving the equilibrium towards the product. researchgate.net The resulting 7-oxabicyclo[2.2.1]heptene adducts are versatile synthetic intermediates.

Table 1: Representative Diels-Alder Reactions of Furans with Electron-Withdrawing Groups

| Diene | Dienophile | Reaction Conditions | Product Yield | Reference |

| 2-Acetylfuran | N-Methylmaleimide | Water, Room Temp, 24h | 85% | researchgate.net |

| Methyl 2-furoate | N-Phenylmaleimide | Toluene, 110°C, 48h | 55% | tudelft.nl |

| 2-Furaldehyde | N-Methylmaleimide | Water, Room Temp, 24h | 95% (as gem-diol) | researchgate.net |

Note: This table presents data for furan derivatives with electron-withdrawing groups analogous to this compound to illustrate typical reactivity.

Hydrogenation and Reduction Pathways Leading to Dihydrofuran and Tetrahydrofuran (B95107) Derivatives

The furan ring can be fully or partially hydrogenated to yield dihydrofuran and tetrahydrofuran derivatives. The selective hydrogenation of the furan ring in the presence of other functional groups can be challenging. Catalytic hydrogenation is the most common method, and the choice of catalyst and reaction conditions determines the extent of reduction.

For furans bearing electron-withdrawing groups, the hydrogenation of the furan ring can be influenced by the substituent. Ruthenium-based catalysts have been shown to be effective for the selective hydrogenation of the furan ring in substituted furans, including those with electron-withdrawing groups, to yield dihydrobenzofurans. researchgate.net It is also possible to achieve selective reduction of the furan ring to a 2,5-dihydrofuran (B41785) using Brønsted acid-catalyzed reduction with silanes, even in the presence of electron-withdrawing groups. acs.org Further reduction to the corresponding tetrahydrofuran derivative is also possible under these conditions. acs.org

Table 2: Examples of Hydrogenation of Substituted Furans

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| 3-(4-chlorophenyl)furan | HNTf₂, Et₃SiH | 3-(4-chlorophenyl)-2,5-dihydrofuran | 95% | acs.org |

| 2-Phenylfuran | HNTf₂, Et₃SiH | trans-2-phenyltetrahydrofuran | 85% | acs.org |

| Benzofuran | Ru@SILP-[ZnCl₄]²⁻, H₂ | 2,3-Dihydrobenzofuran | >90% | researchgate.net |

Note: This table provides examples of hydrogenation for substituted furans to illustrate the potential reduction pathways for this compound.

Oxidative Transformations and Ring-Opening Reactions of the Furan Moiety

The furan ring is susceptible to oxidative cleavage, a transformation that has been widely used in organic synthesis. doubtnut.comrsc.org Oxidation can lead to a variety of products, including 1,4-dicarbonyl compounds, by effectively unmasking a latent functionality within the furan ring. The specific products formed depend on the oxidizing agent and the substitution pattern of the furan.

For furans with electron-withdrawing groups, oxidative ring cleavage can still be a viable transformation. For example, the oxidation of furans can be achieved using various reagents, and the presence of an electron-withdrawing group can influence the reaction pathway. In some cases, the furan ring can be completely degraded to carboxylic acids. doubtnut.com The presence of an electron-withdrawing substituent on the furan ring can impact the rate of oxidation.

Transformations at the Ester Linkage

The ester group in this compound is a key site for chemical transformations, most notably hydrolytic cleavage.

Hydrolytic Cleavage Mechanisms and Kinetics

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ester is heated with an excess of water. This reaction is reversible and is the reverse of esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): When a base such as sodium hydroxide (B78521) is used, the hydrolysis is irreversible and goes to completion. The products are the salt of the carboxylic acid and the alcohol. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The rate of ester hydrolysis is influenced by the electronic nature of both the carboxylic acid and the alcohol portions of the ester. The presence of the two chlorine atoms on the acetyl group of this compound makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis compared to unsubstituted acetate (B1210297) esters.

Table 3: Kinetic Data for the Hydrolysis of Chloro-Substituted Esters

| Ester | Hydrolysis Condition | Rate Constant (k) | Reference |

| Ethyl dichloroacetate (B87207) | Acid-catalyzed in acetone-water | Varies with solvent composition | |

| p-Methoxyphenyl dichloroacetate | Neutral hydrolysis in 2-butoxyethanol-water | ΔCp≠ = +224 cal K⁻¹ mol⁻¹ | |

| Chloromethyl dichloroacetate | Neutral hydrolysis in 2-butoxyethanol-water | S-shaped Arrhenius plots |

Transesterification Reactions for Ester Exchange

Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy group. masterorganicchemistry.com For this compound, this involves the substitution of the furan-2-ylmethoxy group with a different alcohol. The reaction is typically catalyzed by either an acid or a base. wikipedia.org

Under basic conditions, a strong base, such as an alkoxide, removes a proton from the incoming alcohol, making it a more potent nucleophile. wikipedia.org The newly formed nucleophile then attacks the electrophilic carbonyl carbon of the ester. This process proceeds through a tetrahedral intermediate, which subsequently collapses, eliminating the furan-2-ylmethoxide leaving group to form the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the incoming alcohol is often used in excess as the solvent. masterorganicchemistry.comyoutube.com The use of milder bases like potassium carbonate has also been demonstrated to be effective in the transesterification of esters involving furfuryl alcohol. thebrpi.org

In an acidic environment, a strong acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com This activation allows a neutral alcohol molecule to act as a nucleophile and attack the carbonyl carbon. The reaction proceeds through a series of protonation, addition, and elimination steps (a PADPED mechanism) to yield the new ester and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org The process is reversible, and to achieve high yields, it is common practice to use the reactant alcohol as the solvent or to remove one of the products, such as methanol (B129727) or water, as it forms. wikipedia.orgyoutube.com

The synthesis of furanic esters via transesterification is a well-established method, often employing alkali carbonates as catalysts at moderate temperatures (0°C to 90°C). google.comgoogle.com

Table 1: Illustrative Transesterification Reaction Conditions

| Catalyst Type | Catalyst Example | Reactant Alcohol | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Base | Sodium Methoxide (NaOMe) | Methanol | Methanol (excess) | Reflux | Exchange of furan-2-ylmethoxy group with methoxy (B1213986) group. |

| Base | Potassium Carbonate (K₂CO₃) | Ethanol | Ethanol (excess) | 25-60 °C | Formation of Ethyl 2,2-dichloroacetate. google.com |

| Acid | Sulfuric Acid (H₂SO₄) | Isopropanol | Isopropanol (excess) | Reflux | Formation of Isopropyl 2,2-dichloroacetate. youtube.com |

Reactivity of the 2,2-Dichloroacetate Moiety

The 2,2-dichloroacetate portion of the molecule is characterized by significant reactivity stemming from the presence of two electron-withdrawing chlorine atoms on the α-carbon, the carbon adjacent to the carbonyl group. This electronic feature profoundly influences the reactivity at the chlorine atoms themselves, the carbonyl carbon, and the single remaining α-hydrogen.

Nucleophilic Displacement Reactions Involving the Chlorine Atoms

The two chlorine atoms on the α-carbon are susceptible to nucleophilic displacement. As a gem-dihalide (a compound with two halogens on the same carbon), this compound can undergo sequential substitution reactions. The reaction with a nucleophile, such as a hydroxide ion, would likely proceed in a stepwise manner, with one chlorine atom being replaced first, followed by the second. stackexchange.com

The mechanism for this transformation is typically a nucleophilic substitution (Sₙ2). The presence of the adjacent carbonyl group can influence the reaction rate. Following the displacement of the first chlorine atom, the resulting α-chloro-α-hydroxy intermediate would then undergo a second substitution to form a gem-diol. Gem-diols are often unstable and can readily dehydrate to form a carbonyl group. In this case, hydrolysis of the gem-diol intermediate, followed by hydrolysis of the ester, would ultimately yield glyoxylic acid.

Reactions at the Carbonyl Group and Alpha-Hydrogens

Reactions at the Carbonyl Group:

The carbonyl carbon of the ester group in this compound is a key electrophilic center. libretexts.org The strong electron-withdrawing inductive effect of the two adjacent chlorine atoms makes this carbonyl carbon even more electron-poor and thus highly susceptible to nucleophilic attack. wikipedia.org This is a characteristic feature of carboxylic acid derivatives containing electronegative substituents. libretexts.org

Reactions at this site are predominantly nucleophilic acyl substitutions. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.org This intermediate then collapses, expelling the furan-2-ylmethoxide as a leaving group and forming a new carbonyl compound. This pathway is common for reactions such as hydrolysis (using water or hydroxide), ammonolysis (using ammonia), and reactions with organometallic reagents.

Reactions Involving the Alpha-Hydrogen:

The single hydrogen atom on the α-carbon of the 2,2-dichloroacetate moiety is significantly acidic. byjus.com Its acidity is dramatically increased by the powerful electron-withdrawing inductive effects of both the two chlorine atoms and the adjacent carbonyl group. libretexts.orgyoutube.com These groups stabilize the resulting conjugate base (an enolate) after the proton is removed. libretexts.org The pKa of an ester's α-hydrogen is typically around 25, but the presence of two halogens can lower this value considerably, making it more comparable to the acidity of β-dicarbonyl compounds (pKa ≈ 9-13). youtube.com

Due to this enhanced acidity, the α-hydrogen can be readily removed by a suitable base, such as an alkoxide or, more effectively, a strong, non-nucleophilic base like lithium diisopropylamide (LDA), to form a stabilized enolate ion. libretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org For example, it can be alkylated by reacting with an alkyl halide in an Sₙ2 reaction, or it can participate in condensation reactions with other carbonyl compounds, analogous to the Claisen condensation. libretexts.orgmsu.edu

Theoretical and Computational Studies on Furan 2 Ylmethyl 2,2 Dichloroacetate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to predict the three-dimensional arrangement of atoms in a molecule and to understand its electronic properties. For Furan-2-ylmethyl 2,2-dichloroacetate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular geometry by finding the minimum energy conformation. researchgate.net

The geometrical optimization process involves iterative calculations of the forces on each atom until a stationary point on the potential energy surface is reached. This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ester) | 1.21 Å |

| C-O (ester) | 1.34 Å | |

| C-O (furan) | 1.36 Å | |

| C-C (furan) | 1.39 Å | |

| C-Cl | 1.78 Å | |

| Bond Angle | O=C-O | 124° |

| C-O-CH2 | 116° | |

| Cl-C-Cl | 111° |

The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule. This is often visualized through electron density maps, which highlight regions of high and low electron density, providing insights into the molecule's polarity and reactive sites.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). acadpubl.eumalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. ajchem-a.commdpi.com A smaller HOMO-LUMO gap suggests a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO is likely centered on the dichloroacetate (B87207) moiety, particularly the carbon atom bonded to the two chlorine atoms and the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) ≈ -EHOMO | 6.85 |

| Electron Affinity (A) ≈ -ELUMO | 1.23 |

| Global Hardness (η) = (I-A)/2 | 2.695 |

| Global Softness (S) = 1/(2η) | 0.185 |

| Electronegativity (χ) = (I+A)/2 | 4.04 |

| Chemical Potential (μ) = -χ | -4.04 |

| Electrophilicity Index (ω) = μ²/ (2η) | 3.01 |

The calculated global reactivity descriptors provide a quantitative measure of the molecule's reactivity. nih.govresearchgate.net The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By comparing the predicted spectrum with experimental data, the structure of the molecule can be confirmed.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, C-O stretches, C-H stretches of the furan ring and the methylene (B1212753) group, and the C-Cl stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations provide the excitation energies and oscillator strengths for the transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption band. For this compound, transitions from the HOMO (on the furan ring) to the LUMO (on the dichloroacetate group) would be of particular interest.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) - Furan protons | 6.4-7.5 ppm |

| Chemical Shift (δ) - Methylene protons | 5.2 ppm | |

| Chemical Shift (δ) - Dichloroacetate proton | 6.1 ppm | |

| ¹³C NMR | Chemical Shift (δ) - Carbonyl carbon | 164 ppm |

| Chemical Shift (δ) - Furan carbons | 110-145 ppm | |

| IR | Vibrational Frequency (ν) - C=O stretch | ~1750 cm⁻¹ |

| Vibrational Frequency (ν) - C-Cl stretch | ~700-800 cm⁻¹ | |

| UV-Vis | Wavelength of Max. Absorption (λmax) | ~220 nm |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located and their energies calculated. This information allows for the determination of activation barriers and the elucidation of the most likely reaction pathway.

For this compound, computational studies could be employed to investigate reactions such as nucleophilic substitution at the carbonyl carbon or reactions involving the furan ring. For example, the hydrolysis of the ester bond could be modeled to understand the role of a catalyst and the structure of the transition state.

Conformation Analysis and Conformational Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. nih.gov For this compound, rotation around the C-O and C-C single bonds connecting the furan ring, the methylene group, and the ester group will lead to different conformers.

By performing a systematic scan of the potential energy surface as a function of the relevant dihedral angles, a conformational landscape can be generated. This landscape reveals the low-energy (stable) conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity. Studies on similar furan-containing molecules have shown that intramolecular interactions can play a significant role in determining the preferred conformation. nih.gov

Applications of Furan 2 Ylmethyl 2,2 Dichloroacetate in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Natural Products and Fine Chemicals

The furan (B31954) ring is a fundamental component of many natural products, making furan derivatives essential intermediates in their synthesis. rsc.org Compounds derived from furfural (B47365), a bio-based chemical, are recognized as important precursors for pharmaceuticals and fine chemicals. scirp.org For instance, 2-methylfuran, readily obtained from furfural, can be converted into precursors for benzofuranic compounds with physiological activity. researchgate.net Similarly, Furan-2-ylmethyl 2,2-dichloroacetate could theoretically serve as a starting material for the synthesis of complex molecules. The furan ring can undergo various transformations, such as Diels-Alder reactions or electrophilic substitutions, while the ester can be hydrolyzed or transesterified to introduce further complexity.

The synthesis of fine chemicals often relies on the availability of versatile intermediates. Furan derivatives, including acid chlorides like 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride, are highly useful for producing furoate ester biofuels and polymers. researchgate.net The reactivity of the dichloroacetate (B87207) group in this compound could be harnessed to create analogous valuable chemical entities.

Table 1: Examples of Furan-based Intermediates in Synthesis

| Intermediate | Application |

| 2-Methylfuran | Precursor for benzofuranic compounds and fuel components. researchgate.net |

| Furfural | Synthesis of various furan derivatives for pharmaceutical and chemical industries. scirp.org |

| 5-(Chloromethyl)furan-2-carbonyl chloride | Intermediate for furoate ester biofuels and polymers. researchgate.net |

| Furan-2,5-dicarbonyl chloride | Intermediate for polymers like polyethylene (B3416737) 2,5-furandicarboxylate (PEF). researchgate.net |

| 2,4-disubstituted furans | Building blocks for natural products like rabdoketones and paleofurans. rsc.org |

Utilization in Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecular scaffolds in a single step. Copper(II) triflate has been shown to be an effective catalyst for MCRs in the synthesis of both acyclic and cyclic compounds. nih.gov While the direct participation of this compound in MCRs is not explicitly reported, furan derivatives are known to participate in such reactions. For example, furoquinoxalines can be prepared from o-phenylenediamine, ethyl glyoxylate, and terminal alkynes in a copper-catalyzed MCR. nih.gov

Given the reactivity of the furan nucleus, this compound could potentially be employed in MCRs to generate diverse molecular architectures. The furan ring could act as the diene component in a Diels-Alder type MCR, or the entire molecule could participate in reactions involving the ester functionality. Copper-catalyzed MCRs have been successfully used to synthesize diverse spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and various cyclic dienophiles. nih.gov A similar strategy could conceivably be adapted to incorporate furan-containing scaffolds.

Precursor for the Development of Novel Heterocyclic Systems

Furan derivatives are well-established precursors for a wide array of other heterocyclic systems. organic-chemistry.org The reaction of cyanoacetylhydrazine with furan-2-aldehyde, for example, yields a hydrazide-hydrazone derivative that can undergo a series of heterocyclization reactions to produce novel thiophene, azole, and azine derivatives. scirp.org This highlights the utility of the furan aldehyde group as a reactive handle for constructing new rings.

This compound, through modification of its functional groups, could serve as a versatile precursor for new heterocyclic frameworks. For instance, reduction of the ester to an alcohol followed by conversion to an aldehyde would provide a substrate analogous to furan-2-aldehyde, opening pathways to a variety of heterocyclic systems. Furthermore, the furan ring itself can be a direct participant in cycloaddition reactions or ring-transformation reactions to afford different heterocyclic cores.

Table 2: Examples of Heterocycle Synthesis from Furan Precursors

| Furan Precursor | Resulting Heterocycle(s) |

| Furan-2-aldehyde | Thiophenes, Azoles, Azines, Coumarins. scirp.org |

| 2-Alkynylcycloalk-2-enols | Fused furans via gold(III) bromide catalyzed cycloisomerization. organic-chemistry.org |

| Conjugated allenones | Furans via gold-catalyzed cycloisomerization. organic-chemistry.org |

Design and Synthesis of Derivatives for Structure-Reactivity Investigations

The systematic modification of a lead compound to create derivatives is a cornerstone of medicinal chemistry and materials science, allowing for detailed structure-activity relationship (SAR) studies. In one such study, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease. nih.gov This work demonstrates how modifications to a furan-containing scaffold can lead to the discovery of potent enzyme inhibitors.

This compound is an ideal platform for similar structure-reactivity investigations. The furan ring can be substituted at various positions, and the dichloroacetate ester can be replaced with other ester or amide functionalities. These modifications would allow for a systematic exploration of how changes in steric and electronic properties affect the molecule's reactivity in various chemical transformations or its biological activity.

Applications in Derivatization for Analytical and Separation Sciences

Chemical derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net Derivatization is employed to enhance the volatility, thermal stability, and detectability of analytes, as well as to improve chromatographic separation. jfda-online.comresearchgate.net

While this compound itself is not a standard derivatizing agent, the furan moiety has been utilized in analytical methods. For instance, furan has been used as a chemical ionization reagent in GC-MS/MS for the screening of amphetamines in urine, improving the selectivity of the analysis. nih.gov In another application, a new derivatization method was developed for the GC-MS determination of the drinking water contaminant 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), highlighting the importance of derivatization for the analysis of halogenated furanones. nih.gov

The development of new chromatographic methods often focuses on achieving better separation of isomers. A method was developed for the quantification of furan and five alkylfurans with complete separation of the 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691) isomers, which is critical for accurate quantification. dtu.dk The unique structure of this compound could potentially be exploited in the development of new analytical standards or derivatization strategies for specific classes of compounds.

Q & A

Q. Q1. What are the recommended synthetic routes and characterization methods for Furan-2-ylmethyl 2,2-dichloroacetate?

Answer: this compound can be synthesized via esterification of 2,2-dichloroacetic acid with furan-2-ylmethanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Post-synthesis purification typically involves fractional distillation or column chromatography. Characterization should include:

- NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and furan ring integrity.

- Mass spectrometry (MS) for molecular weight verification.

- HPLC to assess purity (>95% recommended for biological studies) .

- Thermogravimetric analysis (TGA) to evaluate thermal stability, given the compound’s potential decomposition at high temperatures .

Q. Q2. What is the proposed mechanism of action of this compound in modulating cellular metabolism?

Answer: As an ester derivative of dichloroacetate (DCA), this compound likely acts as a prodrug, hydrolyzing intracellularly to release 2,2-dichloroacetate. The active metabolite inhibits pyruvate dehydrogenase kinase (PDK) , shifting cellular metabolism from glycolysis to oxidative phosphorylation (OXPHOS). Key effects include:

- Reduction in lactate production via PDK inhibition, enhancing pyruvate dehydrogenase (PDH) activity .

- Mitochondrial depolarization , observed via JC-1 staining or Seahorse extracellular flux assays, indicating increased OXPHOS .

- ROS modulation : DCA derivatives may paradoxically increase reactive oxygen species (ROS) in cancer cells, triggering apoptosis .

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the mitochondrial effects of this compound in disease models?

Answer:

- In vitro models : Use primary cardiomyocytes or cancer cell lines (e.g., glioblastoma U87) treated with the compound (10–50 µM). Measure:

- In vivo models : Administer intraperitoneally (25–50 mg/kg) in rodents with cisplatin-induced nephrotoxicity or hypoxic tumors . Assess:

Q. Q4. How to resolve contradictions in neurotoxicity versus efficacy observed in preclinical studies of dichloroacetate derivatives?

Answer:

- Dose optimization : Neurotoxicity (e.g., peripheral neuropathy) is dose-dependent. Use pharmacokinetic modeling to establish a therapeutic window (e.g., 25 mg/kg in humans vs. 50 mg/kg in rodents) .

- Metabolic context : Toxicity may arise in normal neurons with high PDK4 expression, while cancer cells (PDK2-dominant) remain sensitive. Validate using tissue-specific PDK isoform profiling .

- Combination therapy : Co-administer antioxidants (e.g., N-acetylcysteine) to mitigate ROS-mediated neurotoxicity without compromising anticancer effects .

Q. Q5. What methodologies are recommended for studying synergistic effects of this compound with platinum-based chemotherapeutics?

Answer:

- Chou-Talalay synergy analysis : Treat cancer cells with varying ratios of the compound and cisplatin. Calculate combination index (CI) using CompuSyn software .

- Mechanistic validation :

- In vivo validation : Use xenograft models to compare tumor regression (caliper measurements) and nephrotoxicity markers (serum creatinine, BUN) in monotherapy vs. combination groups .

Q. Q6. How to assess environmental degradation pathways of this compound in microbial systems?

Answer:

- Enrichment culture technique : Isolate soil microbes (e.g., Pseudomonas spp.) using the compound as the sole carbon source. Monitor chloride ion release (ion chromatography) as a proxy for dehalogenation .

- Enzyme assays : Purify microbial dehalogenases and measure activity via UV-Vis spectroscopy (substrate depletion at 280 nm) .

- Metabolite profiling : Identify degradation intermediates (e.g., 2-furoic acid) using GC-MS .

Methodological Considerations

Q. Q7. What analytical standards and storage conditions are critical for ensuring compound stability?

Answer:

- Purity standards : Use ≥98% purity (HPLC-validated) for reproducibility. Reference standards should include a Certificate of Analysis (COA) with batch-specific NMR/MS data .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester bond. Confirm stability via accelerated degradation studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.